4-(4-Nitrophenyl)morpholine
Overview
Description
4-(4-Nitrophenyl)morpholine is an organic compound with the molecular formula C10H12N2O3. It is characterized by a morpholine ring substituted with a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Nitrophenyl)morpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloronitrobenzene with morpholine. The reaction typically proceeds under reflux conditions in the presence of a base such as potassium carbonate . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Oxidation: Sodium chlorite, acidic conditions.
Major Products Formed
Reduction: 4-(4-Aminophenyl)morpholine.
Substitution: Various substituted morpholine derivatives.
Oxidation: 4-(4-Nitrophenyl)morpholin-3-one.
Scientific Research Applications
4-(4-Nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antidiabetic, antimigraine, and antimicrobial agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)morpholine is primarily related to its ability to undergo reduction and substitution reactions. The reduction of the nitro group to an amino group allows the compound to interact with various biological targets, including enzymes and receptors. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar in structure but contains a sulfur atom in the ring, which increases lipophilicity and alters its metabolic profile.
4-(4-Aminophenyl)morpholine: The reduced form of 4-(4-nitrophenyl)morpholine, which has different reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of a nitro group and a morpholine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
4-(4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJDSUYFELYZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065061 | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-51-2 | |
Record name | 4-(4-Nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10389-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinonitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrophenyl)morpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Morpholinonitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5L4U8QQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(4-Nitrophenyl)morpholine?
A1: this compound is an organic compound with the molecular formula C10H12N2O3. [] Its crystal structure is stabilized by aromatic π–π stacking interactions. The morpholine ring within the molecule adopts a chair conformation. []
Q2: How is this compound synthesized?
A2: One reported synthesis route involves a solution-phase reduction of copper(II) salt in an aqueous solution. [] This reaction utilizes hydrazine as the reducing agent under an air atmosphere. Poly(acrylic acid) (PAA) acts as a capping agent, and the pH of the solution plays a crucial role in the formation of pure copper nanoparticles. These nanoparticles then catalyze the reaction between p-nitrobenzyl chloride and morpholine, yielding this compound. []
Q3: Can this compound be synthesized through alternative methods?
A3: Yes, a facile and economically efficient process involves the acid-catalyzed selective oxidation of this compound using sodium chlorite as the sole oxidant. This method offers a practical approach for producing 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of rivaroxaban. []
Q4: What are the catalytic applications of this compound?
A4: While this compound itself might not be a catalyst, research shows that faceted crystalline copper nanoparticles, synthesized using this compound as a product, can effectively catalyze various reactions. [] These reactions include the N-arylation of heterocycles and the three-component, one-pot Mannich reaction. [] This highlights the compound's indirect role in facilitating important chemical transformations.
Q5: Are there any studies on the degradation of this compound?
A5: Research indicates that gold nanoparticle–decorated earth-abundant clay nanotubes can act as catalysts for the degradation of phenothiazine dyes and the reduction of this compound. [] This suggests potential pathways for the compound's breakdown, though detailed mechanisms and environmental impact require further investigation.
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